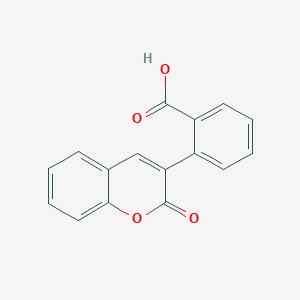

2-(2-oxo-2H-chromen-3-yl)benzoic acid

Description

Significance of Coumarin (B35378) and Benzoic Acid Scaffolds in Chemical Biology

The coumarin, or 1,2-benzopyrone, scaffold is a prominent feature in a vast number of natural and synthetic compounds. orientjchem.org This privileged structure is renowned for its broad spectrum of pharmacological activities. nih.gov Similarly, the benzoic acid scaffold is a fundamental building block in both natural products and synthetic drugs, contributing significantly to the fields of medicinal and materials chemistry.

Coumarin Scaffold:

Coumarins are a class of lactones that feature a benzene (B151609) ring fused to an α-pyrone ring. orientjchem.org Their biological versatility is remarkable, with derivatives exhibiting a wide array of therapeutic properties. The significance of the coumarin scaffold is underscored by its presence in numerous FDA-approved drugs.

Table 1: Pharmacological Activities of the Coumarin Scaffold

| Pharmacological Activity | Description |

| Anticoagulant | Derivatives like warfarin (B611796) are widely used to prevent blood clots. nih.gov |

| Anticancer | Exhibit cytotoxic effects against various cancer cell lines, including leukemia, prostate, and renal cell carcinoma. cu.edu.tr |

| Anti-inflammatory | Modulate inflammatory pathways. nih.gov |

| Antimicrobial | Show activity against a range of bacteria and fungi. nih.gov |

| Antiviral | Includes activity against viruses such as HIV. orientjchem.org |

| Antioxidant | Capable of scavenging free radicals. nih.gov |

| Neuroprotective | Show potential in the context of neurodegenerative diseases. nih.gov |

Benzoic Acid Scaffold:

Benzoic acid and its derivatives are ubiquitous in nature and are pivotal intermediates in the biosynthesis of many secondary metabolites in plants. nih.gov In medicinal chemistry, the carboxylic acid group can act as a crucial interaction point with biological targets, and the aromatic ring can be readily functionalized to modulate a compound's properties.

Table 2: Pharmacological Activities of the Benzoic Acid Scaffold

| Pharmacological Activity | Description |

| Antimicrobial | Benzoic acid itself is used as a preservative due to its ability to inhibit the growth of bacteria, yeasts, and molds. nih.gov |

| Anti-inflammatory | Salicylic (B10762653) acid, a hydroxylated benzoic acid, is the key component of aspirin, a widely used anti-inflammatory drug. nih.gov |

| Anticancer | Certain derivatives have shown potential in inhibiting the growth of cancer cells. |

| Analgesic | Many non-steroidal anti-inflammatory drugs (NSAIDs) based on the benzoic acid structure possess pain-relieving properties. |

Overview of 2H-Chromen-2-one and Benzoic Acid Hybrid Structures

The conjugation of the 2H-chromen-2-one (coumarin) core with benzoic acid results in a hybrid molecule that has the potential to exhibit synergistic or novel biological activities. The compound 2-(2-oxo-2H-chromen-3-yl)benzoic acid, with the molecular formula C16H10O4, is a synthetic entity that belongs to this class. ontosight.ai Its structure suggests a potential for bioactivity stemming from the combined properties of its parent moieties. ontosight.ai

While extensive biological data on 2-(2-oxo-2H-chromen-3-yl)benzoic acid itself is not widely documented in publicly available literature, the investigation of similar coumarin-benzoic acid hybrids has yielded promising results. For instance, certain hybrids have demonstrated significant antibacterial activity against strains like Staphylococcus aureus. nih.gov The synthesis of such compounds can typically be achieved through condensation reactions involving appropriate coumarin precursors and benzoic acid derivatives. ontosight.ai

Another related compound, 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1, 3-thiazol-2-yl] aminoethyl] amino] benzoic acid, has shown antibacterial and antifungal activity comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole, highlighting the potential of this hybrid class. ijpsr.com Research into compounds like 4-(6-oxo-8,9-dihydro-6H,7H-benzo[h]-chromene[4,3-b]chromen-7-yl)benzoic acid has also revealed antioxidant properties. researchgate.net

Research Landscape of Heterocyclic Conjugates with Pharmacological Relevance

The development of hybrid molecules is a burgeoning area of research in medicinal chemistry. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are particularly favored scaffolds for this purpose. Their structural diversity and ability to interact with a wide range of biological targets make them ideal building blocks for creating novel therapeutic agents. researchgate.net

The strategy of creating hybrid molecules, sometimes referred to as a "two-drug cocktail" approach, involves covalently linking two distinct drug pharmacophores. cu.edu.tr This can lead to compounds that act on multiple targets simultaneously, which can be particularly advantageous in combating complex diseases and overcoming drug resistance. researchgate.net Coumarin is a frequently utilized scaffold in the design of such hybrids, being combined with other heterocyclic systems like thiazole (B1198619) and imidazole (B134444) to generate compounds with enhanced antimicrobial or anticancer properties. cu.edu.tr The overarching goal is to develop more potent and selective therapeutic agents by leveraging the unique properties of each constituent part within a single molecular framework.

Properties

IUPAC Name |

2-(2-oxochromen-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)20-16(13)19/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACUXYCUJMGBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-(2-oxo-2H-chromen-3-yl)benzoic Acid

The direct synthesis of the title compound involves the specific coupling of precursors that already contain the necessary benzoic acid and coumarin-forming moieties.

The synthesis of 2-(2-oxo-2H-chromen-3-yl)benzoic acid can be achieved through the condensation of suitable benzoic acid derivatives with appropriate coumarin (B35378) precursors. ontosight.ai This approach is a direct method for forming the final compound, although specific, detailed protocols for this particular transformation are not widely documented in prominent literature. ontosight.ai The general principle involves forming the carbon-carbon bond at the 3-position of the coumarin ring, linking it to the phenyl group of the benzoic acid.

General Synthetic Approaches to Coumarin-Benzoic Acid Derivatives and Related Scaffolds

Several classical and modern synthetic reactions are widely employed to construct the fundamental coumarin ring system. These methods can be adapted to produce a wide array of derivatives, including those with benzoic acid substituents. nih.govijcce.ac.ir

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgnumberanalytics.comsciensage.info Discovered by German chemist Hans von Pechmann, this method is valued for its efficiency and simplicity. numberanalytics.comnumberanalytics.com

The reaction is typically catalyzed by strong acids such as sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride. numberanalytics.comorganic-chemistry.org The mechanism proceeds through a series of key steps: numberanalytics.com

Transesterification: The acid catalyst facilitates an initial transesterification between the phenol and the β-keto ester. wikipedia.orgorganic-chemistry.org

Ring Closure: This is followed by an intramolecular electrophilic attack on the activated aromatic ring, ortho to the hydroxyl group, to form the new heterocyclic ring. wikipedia.org

Dehydration: The final step is the elimination of a water molecule to form the double bond, resulting in the aromatic coumarin system. wikipedia.orgnumberanalytics.com

While this method is highly effective for many coumarin derivatives, it is most commonly used to produce coumarins with a substituent at the 4-position. ijcce.ac.ir

The Knoevenagel condensation provides a versatile route to coumarins, particularly for synthesizing coumarin-3-carboxylic acids and their esters. nih.gov This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate. sciensage.infoyoutube.comrdd.edu.iq

The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270). sciensage.infonih.gov The process involves a nucleophilic addition of the active methylene compound to the aldehyde, followed by an intramolecular cyclization (esterification) and subsequent dehydration to yield the coumarin product. youtube.com This method offers a high-yield pathway to various coumarin analogues and can be performed under relatively mild conditions, including solvent-free and microwave-assisted protocols. youtube.comic.ac.ukrsc.org

The Perkin reaction, first reported by William Henry Perkin in 1868, represents one of the earliest methods for synthesizing coumarin. organicreactions.orgiitk.ac.inmdpi.com The classic example involves heating the sodium salt of salicylaldehyde (B1680747) with acetic anhydride (B1165640). organicreactions.orgsciforum.net The reaction is a condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. iitk.ac.in

The mechanism for coumarin synthesis via the Perkin reaction is understood to involve an intramolecular pathway. sciforum.net Key steps include:

Formation of an O-acetyl salicylaldehyde intermediate. sciforum.net

A base-catalyzed intramolecular aldol-type condensation of this intermediate. sciforum.net

Subsequent dehydration to form the coumarin ring. sciforum.net

This reaction can also be adapted to produce 3-substituted coumarins, such as 3-arylcoumarins, by using substituted phenylacetic acids as starting materials along with salicylaldehydes. nih.gov

The Wittig reaction offers another important pathway for coumarin synthesis, particularly for preparing 3,4-unsubstituted coumarins. ijcce.ac.ir This method generally involves the reaction of a suitable o-hydroxybenzaldehyde with a Wittig reagent, such as a phosphorus ylide. sciensage.info

A common strategy is the intramolecular Wittig reaction. researchgate.netorganic-chemistry.org In this approach, an o-hydroxybenzaldehyde is first reacted to form a phosphonium (B103445) salt intermediate. researchgate.net Subsequent treatment with a base generates the ylide, which then undergoes an intramolecular cyclization to form the coumarin ring system. researchgate.net One-pot variations of this reaction have been developed, for instance, by reacting o-hydroxybenzaldehyde with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine, which simplifies the procedure and provides good yields under relatively mild conditions. ijcce.ac.ir

Michael Addition Protocols

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the context of coumarin chemistry, this reaction is pivotal for introducing substituents at the C4 position, particularly when starting with precursors that can generate a suitable Michael acceptor.

Research has demonstrated various base-assisted Michael addition reactions. Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-Diazabicyclo[2.2.2]octane (DABCO), and triethylamine (B128534) (Et3N), as well as inorganic bases like cesium carbonate (Cs₂CO₃), are effective catalysts for this transformation. eurekaselect.comnih.gov For instance, a highly efficient aza-Michael addition of azoles to α,β-unsaturated malonates has been developed using Cs₂CO₃ as a catalyst, achieving yields of up to 94%. nih.gov While not directly on the title compound, this methodology illustrates a pathway for N-functionalization of related systems.

Furthermore, biocatalytic approaches represent a green alternative. Candida antarctica lipase (B570770) B (Novozym 435) has been shown to catalyze a novel decarboxylative Michael addition in vinylogous carbamate (B1207046) systems, leading to 1,4-benzoxazinone derivatives. nih.gov This enzymatic process proceeds through a multi-step, one-pot reaction under mild conditions, showcasing the potential for enzymatic promiscuity in complex organic synthesis. nih.gov

Table 1: Examples of Michael Addition Protocols

| Catalyst | Michael Donor | Michael Acceptor | Product Type | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | Pyrazole (B372694) | Dimethyl 2-benzylidenemalonate | Pyrazole derivative | up to 94% |

| Novozym 435 | Vinylogous carbamate | Chalcone | 1,4-Benzoxazinone derivative | 51-90% |

O-Acylation Reactions for Ester Derivatives

O-acylation is a common strategy to produce ester derivatives from hydroxyl-substituted coumarins, modifying their physical, chemical, and biological properties. This reaction typically involves the treatment of a hydroxycoumarin with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

A straightforward synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) has been reported, achieving an 88% yield through the O-acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. mdpi.com The reaction proceeds efficiently in dichloromethane (B109758) at room temperature using triethylamine as a base. mdpi.com Similarly, new acyl derivatives have been synthesized from 3-hydroxycoumarin (B191489) (the tautomeric form of chromen-2,3-dione) and acid chlorides. researchgate.netsciencepg.com These protocols are distinguished by short reaction times, high yields, and operational simplicity. mdpi.com

Table 2: O-Acylation of Hydroxycoumarins

| Hydroxycoumarin | Acylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 7-hydroxy-2H-chromen-2-one | 4-chlorobenzoyl chloride | Triethylamine | Dichloromethane | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | 88% |

| Chroman-2,3-dione | Benzoyl chloride | Triethylamine | Diethyl ether | 2-oxo-2H-chromen-3-yl benzoate (B1203000) | N/A |

Nitration, Reduction, and Condensation Approaches

The functionalization of the coumarin scaffold can be achieved through a sequence of nitration, reduction, and condensation reactions, enabling the introduction of diverse substituents and the construction of complex heterocyclic systems.

Nitration: The introduction of a nitro (-NO₂) group onto the coumarin ring is a key electrophilic aromatic substitution. While specific protocols for "2-(2-oxo-2H-chromen-3-yl)benzoic acid" are not detailed in the provided context, the synthesis of related nitro-containing compounds, such as 2-(5-nitro-1,3-dihydrobenzimidazol-2-ylidene)-3-oxo-3-(2-oxo-2H-chromen-3-yl) propanenitrile, implies that standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid) can be applied to coumarin precursors. scirp.org

Reduction: The nitro group is a versatile intermediate that can be readily reduced to a primary amine (-NH₂). This transformation is typically accomplished using reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). The resulting aminocoumarin is a crucial building block for further derivatization.

Condensation: Aminocoumarins can undergo various condensation reactions. For instance, the Knoevenagel condensation of salicylaldehydes with active methylene compounds is a classic method for forming the coumarin ring itself. nih.govconnectjournals.com More advanced condensation-based C-H bond functionalization strategies can be used to build complex structures, such as the reaction of tetrahydroisoquinoline with benzaldehyde (B42025) in the presence of benzoic acid to form 3-benzylisoquinoline. nih.gov These principles can be applied to the amino group of a functionalized coumarin to construct novel derivatives.

Reactions with Hydrazines and Formation of Pyrazole Linkages

The reaction of coumarin derivatives with hydrazines is a powerful method for constructing coumarin-pyrazole hybrids, a class of compounds with significant interest in medicinal chemistry. The specific pathway often depends on the substituent at the C3 position of the coumarin ring.

When 3-acetylchromen-2-ones are treated with phenylhydrazine (B124118) in acetic acid, the reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield a 3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivative. researchgate.net This pyrazole ring can be further functionalized. For example, Vilsmeier-Haack formylation of the pyrazole-coumarin conjugate introduces a carbaldehyde group at the 4-position of the pyrazole ring. researchgate.netresearchgate.net

Alternatively, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 2-oxo-2H-chromene-3-carbohydrazide. researchgate.netnih.govnih.gov This carbohydrazide (B1668358) is a key synthon that can be condensed with various aldehydes and ketones to form N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov It is noteworthy that this reaction can sometimes yield salicylaldehyde azine and malonohydrazide as byproducts, depending on the reaction conditions. researchgate.netnih.govnih.gov

Table 3: Synthesis of Coumarin-Pyrazole Derivatives

| Coumarin Precursor | Reagent | Key Intermediate/Product |

|---|---|---|

| 3-acetylchromen-2-one | Phenylhydrazine | 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one |

| 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one | Vilsmeier-Haack Reagent (DMF/POCl₃) | 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

Condensation of 3-Aminocoumarin (B156225) with Aromatic Acid Chlorides

The condensation of 3-aminocoumarin with aromatic acid chlorides is a direct application of nucleophilic acyl substitution to form a stable amide linkage. This reaction provides a straightforward route to N-(2-oxo-2H-chromen-3-yl)benzamides.

The synthesis involves reacting 3-aminocoumarin, where the amino group acts as the nucleophile, with an aromatic acid chloride (e.g., benzoyl chloride). nih.gov The reaction is typically carried out in an inert solvent in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This method is versatile and can be applied to a wide range of substituted aromatic acid chlorides to generate a library of N-acylated 3-aminocoumarin derivatives. nih.govresearchgate.net The resulting amide bond is planar, and the conformation of the final molecule is stabilized by intramolecular hydrogen bonds. nih.gov

Multi-component Reaction Strategies for Chromene and Coumarin Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. benthamscience.com MCRs are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity, making them particularly valuable in drug discovery. academie-sciences.fr

Several MCRs have been developed for the synthesis of coumarin and chromene derivatives. A notable example is the three-component synthesis of 3-heteroaryl-coumarins from 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides, facilitated by ultrasonic irradiation. nih.govfrontiersin.org Another approach involves the electrocatalytic assembly of aromatic aldehydes, 4-hydroxycoumarin (B602359), and malononitrile (B47326) to produce pyrano[3,2-c]chromene derivatives under mild and environmentally friendly conditions. academie-sciences.fr These methods often avoid harsh reagents and complex purification steps, aligning with the principles of green chemistry. benthamscience.comresearchgate.net

Table 4: Examples of Multi-Component Reactions for Coumarin/Chromene Synthesis

| Components | Catalyst/Conditions | Product Scaffold |

|---|---|---|

| Aryl aldehydes, 4-hydroxycoumarin, malononitrile | Electrocatalysis, Sodium bromide | 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile |

| 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, hydrazonoyl halides | Chitosan-grafted poly(vinylpyridine), Ultrasonic irradiation | 3-Thiazolyl-coumarin |

Advanced Synthetic Techniques and Green Chemistry Methodologies

Modern organic synthesis places increasing emphasis on the development of advanced techniques and green methodologies that offer advantages over traditional methods in terms of efficiency, safety, and environmental impact.

Green Chemistry Approaches: Several green strategies have been successfully applied to the synthesis of coumarin derivatives. These include the use of alternative energy sources and environmentally benign solvents and catalysts.

Ultrasound Irradiation: Sonication has been used to accelerate reactions, such as the Knoevenagel condensation and the three-component synthesis of coumarin derivatives, often leading to higher yields and significantly reduced reaction times. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation is another effective tool for accelerating coumarin synthesis, such as in Knoevenagel condensations and the preparation of hydrazides. nih.govconnectjournals.com

Benign Solvents and Catalysts: The replacement of volatile organic solvents with water or the use of eco-friendly catalysts like chitosan-grafted poly(vinylpyridine) are key aspects of green coumarin synthesis. nih.govnih.gov Some syntheses have even been performed in natural media like lemon juice. nih.gov

Advanced Synthetic Techniques:

Electrosynthesis: Electrocatalytic methods provide a mild and efficient way to generate reactive intermediates without the need for chemical oxidants or reductants, as demonstrated in the multicomponent synthesis of pyrano[3,2-c]chromenes. academie-sciences.fr This technique minimizes waste and operates under neutral conditions.

Biocatalysis: The use of enzymes, such as lipases, offers high selectivity and mild reaction conditions. The application of Novozym 435 in a decarboxylative Michael addition highlights the potential of enzymes to catalyze complex, multi-step transformations in a single pot. nih.gov

Sustainable Feedstocks: A broader green chemistry perspective involves using renewable starting materials. Lignin, a major component of biomass, can be converted into benzoic acid derivatives, which can then serve as platform chemicals for the sustainable production of more complex molecules, including active pharmaceutical ingredients. rsc.org This approach aims to create a more sustainable chemical industry by replacing fossil fuel-based feedstocks.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov For coumarin synthesis, this method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. kuleuven.bearabjchem.org The Pechmann reaction, a classic method for synthesizing coumarins from phenols and β-ketoesters, is particularly amenable to microwave irradiation, often in solvent-free conditions. mdpi.com

This one-pot, multicomponent approach allows for the rapid assembly of complex coumarin structures. kuleuven.be For instance, the reaction of substituted salicylaldehydes with active methylene compounds to form the coumarin-3-carboxylate scaffold, a direct precursor to the title compound, can be efficiently conducted under microwave irradiation. nih.govdergipark.org.tr Researchers have found that various catalysts, including solid acids and ionic liquids, can be effectively employed in these microwave-assisted syntheses to further enhance reaction rates and yields. arabjchem.orgmdpi.com

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| One-pot synthesis of thiazolidinones from 3-acetylcoumarin | Microwave-Assisted (Acetic Acid) | 15-30 min | High | kuleuven.be |

| One-pot synthesis of thiazolidinones from 3-acetylcoumarin | Conventional | Longer (hours) | Poor | kuleuven.be |

| Pechmann reaction (Phenol + Ethyl acetoacetate) | Microwave-Assisted (Amberlyst-15, Solvent-free) | 20 min | Up to 97% | mdpi.com |

| Synthesis of coumarin hydrazides | Microwave-Assisted | 15 min | Good | dergipark.org.tr |

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient pathway for coumarin synthesis. univ.kiev.ua Ultrasound irradiation enhances reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. researchgate.net This methodology has been successfully applied to various reactions for synthesizing heterocyclic compounds, including coumarins. sigmaaldrich.com

For example, the synthesis of aurones, which are structurally related to coumarins, from chalcones is significantly accelerated under ultrasonic conditions. univ.kiev.uaresearchgate.net Similarly, one-pot, three-component reactions to create complex coumarin-bearing heterocycles have been effectively promoted by ultrasound, leading to shorter reaction times and high yields. nih.gov This technique is particularly valuable for its operational simplicity and energy efficiency compared to traditional heating methods. mdpi.com

Catalytic Systems in Coumarin Synthesis

The choice of catalyst is pivotal in directing the outcome of coumarin synthesis. A variety of catalytic systems have been explored to improve the efficiency and selectivity of reactions such as the Knoevenagel, Pechmann, and Perkin condensations.

Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O): While often used as a precursor for chromium oxide nanoparticles or in the synthesis of Schiff base complexes, chromium salts can also play a role in catalytic systems. d-nb.infoopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net For instance, chromium-based catalysts have been investigated for their Lewis acid properties, which can facilitate the condensation steps inherent in coumarin ring formation.

L-proline: This simple amino acid has gained prominence as an inexpensive, non-toxic, and efficient organocatalyst. In the context of coumarin synthesis, L-proline has been shown to be an excellent catalyst for the Knoevenagel condensation of salicylaldehydes with active methylene compounds to produce 3-substituted coumarins. researchgate.netresearchgate.net Its bifunctional nature, possessing both a carboxylic acid (acidic) and a secondary amine (basic) group, allows it to act in a concerted manner, similar to an enzyme, to facilitate the reaction under mild and often greener conditions. Studies have optimized the reaction using L-proline in solvents like triethanolamine, achieving high yields at room temperature. researchgate.net

Copper(I) iodide (CuI) and Triethylamine: This catalytic system is frequently employed in cross-coupling and cycloaddition reactions. In the synthesis of coumarin-based hybrids, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a prominent application. researchgate.netresearchgate.net This reaction allows for the efficient linking of a coumarin moiety bearing an azide (B81097) or alkyne group to another molecule. Triethylamine typically serves as a base to facilitate the reaction. researchgate.netscispace.com This system is also utilized in condensation reactions, such as those involving salicylaldehydes and phenylacetic acids, where triethylamine acts as the base to drive the reaction forward. nih.gov

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): This combination is the hallmark of the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols. organic-chemistry.orgyoutube.com This is directly relevant to the synthesis of derivatives of 2-(2-oxo-2H-chromen-3-yl)benzoic acid, which contains a carboxylic acid group. The synthesis of coumarin-3-carboxylic acid esters can be achieved via the esterification of the corresponding acid with an alcohol using the DCC/DMAP system. researchgate.netnih.gov In this process, DCC acts as a coupling agent to activate the carboxylic acid, while DMAP serves as a catalyst to accelerate the ester formation, effectively suppressing side reactions. organic-chemistry.orgresearchgate.net

| Catalyst/Reagent System | Reaction Type | Function | Key Advantages | Reference |

|---|---|---|---|---|

| L-proline | Knoevenagel Condensation | Bifunctional Organocatalyst | Mild conditions, green, high yields | researchgate.net |

| CuI / Triethylamine | Click Chemistry / Condensations | Catalyst / Base | High efficiency for coupling reactions | nih.govresearchgate.net |

| DCC / DMAP | Steglich Esterification | Coupling Agent / Catalyst | Mild, high yields, suitable for sensitive substrates | organic-chemistry.orgresearchgate.net |

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions represents a key principle of green chemistry, reducing waste and often simplifying product purification. The synthesis of coumarin derivatives has been successfully adapted to these conditions, frequently in conjunction with microwave irradiation or the use of solid catalysts. mdpi.comnih.gov The Pechmann condensation, for example, can be carried out by heating a mixture of a phenol and a β-ketoester with a catalyst in the absence of any solvent, affording high yields of the coumarin product. jsynthchem.com Similarly, Knoevenagel condensations catalyzed by substances like glutamic acid or DABCO have been reported to proceed efficiently under solvent-free conditions at elevated temperatures. nih.govorientjchem.org This approach not only enhances the environmental profile of the synthesis but can also lead to increased reaction rates due to higher reactant concentrations. jsynthchem.com

Reactivity and Functionalization of the Chromene-Benzoic Acid Core

The coumarin nucleus is not merely a synthetic target but also a versatile scaffold for further chemical transformations. The specific structure of 2-(2-oxo-2H-chromen-3-yl)benzoic acid offers multiple sites for functionalization.

Regioselective Oxidation Methods (e.g., IBX-Mediated)

The oxidation of the coumarin core can lead to valuable hydroxylated derivatives. 2-Iodoxybenzoic acid (IBX) has been identified as a highly effective and regioselective reagent for this purpose. nih.govacs.org When coumarins are treated with IBX, typically in a solvent like DMSO, selective hydroxylation of the benzene (B151609) ring portion of the molecule occurs. researchgate.netsemanticscholar.org The position of the oxidation is dictated by the electronic properties of the coumarin ring and the stability of the reaction intermediates. nih.govresearchgate.net This method allows for the synthesis of catechol and pyrogallol (B1678534) derivatives of coumarin, which are otherwise difficult to access. acs.org The reaction can also be performed under heterogeneous conditions using IBX supported on polystyrene, which facilitates reagent recovery and product purification. nih.govfrontiersin.org

Utilization of 3-Acyl(aroyl)coumarins as Synthons in Heterocyclic Chemistry

While the title compound is a 3-aryl derivative, the closely related 3-acyl(aroyl)coumarins are exceptionally useful building blocks, or synthons, for the construction of more complex heterocyclic systems. acgpubs.org These compounds possess multiple reactive sites, including electrophilic centers at the acyl carbonyl carbon, the C4 position of the coumarin ring, and the C2 lactone carbonyl, as well as a nucleophilic center at the C10 position of the acyl group. acgpubs.org

This dual reactivity allows 3-acylcoumarins to participate in reactions with a wide range of binucleophiles to form fused heterocyclic rings. bohrium.com For instance, they can be used to synthesize a variety of five- and six-membered heterocycles fused to the coumarin core, such as pyrazoles, isoxazoles, pyridines, and pyrimidines. acgpubs.orgconnectjournals.com The reaction of 3-(bromoacetyl)coumarins, a subclass of 3-acylcoumarins, with various nucleophiles is a particularly fruitful route to a diverse array of fused and substituted heterocyclic systems. nih.gov This versatility makes 3-acylcoumarins powerful intermediates in the synthesis of novel polycyclic compounds with potential applications in medicinal chemistry and materials science. acgpubs.orgbohrium.com

Rearrangement Mechanisms in Iminochromene Transformations

The transformation of iminochromenes serves as a pivotal pathway to various heterocyclic compounds, with the rearrangement mechanisms being a subject of significant academic interest. The rearrangements of 2-imino-2H-chromene-3-carboxamides, in particular, have been studied to elucidate the formation of novel 3-hetaryl substituted 2-oxo-2H-chromene derivatives. mdpi.com

Under acidic conditions, the proposed mechanism for the transformation of 2-imino-2H-chromenes when treated with nucleophiles involves a series of inter- and intramolecular reactions. researchgate.net The reaction of 2-imino-2H-chromene-3-carboxamides with N-nucleophiles such as anthranilic acid can proceed through different pathways depending on the reaction conditions. mdpi.com

One postulated mechanism under non-acidic conditions suggests that the reaction proceeds via a rearrangement of the 2-imino-2H-chromene-3-carboxamides. mdpi.com In contrast, under acidic conditions, two possible mechanisms have been considered, leading to the synthesis of 3-substituted 2H-chromen-2-ones. mdpi.com The heating of 2-imino-2H-chromeno-3-carbonitrile with benzhydrazides can result in the formation of Schiff bases through nucleophilic attack by the hydrazide, which is accompanied by the opening of the benzopyran ring and elimination of malononitrile. mdpi.com Temperature can also facilitate this ring-opening process. mdpi.com

The transformations are influenced by the nature of the nucleophile and the reaction medium. For instance, the reaction of 2-imino-2H-chromene-3-carbonitrile with orthophenylenediamine in isopropyl alcohol under ultrasonic activation leads to the formation of 13,13a-dihydrobenzo[b]chromeno[4,3-e] mdpi.comresearchgate.netdiazepine-6,7-diamine. mdpi.com

A summary of key transformations and the resulting products is presented in the table below.

| Starting Material | Reagent | Conditions | Major Product |

| 2-imino-2H-chromene-3-carboxamides | Anthranilic acid | Non-acidic | Rearranged 2H-chromen-2-one and quinazolin-4(3H)-one moieties |

| 2-imino-2H-chromene-3-carboxamides | Anthranilates | Acidic | 3-substituted 2H-chromen-2-ones |

| 2-imino-2H-chromeno-3-carbonitrile | Benzhydrazides | Heating | Schiff bases |

| 2-imino-2H-chromeno-3-carbonitrile | Orthophenylenediamine | Isopropyl alcohol, ultrasonic activation | 13,13a-dihydrobenzo[b]chromeno[4,3-e] mdpi.comresearchgate.netdiazepine-6,7-diamine |

Cyclization Reactions in Derivative Synthesis

Cyclization reactions are fundamental in the synthesis of the coumarin scaffold present in 2-(2-oxo-2H-chromen-3-yl)benzoic acid and its derivatives. A prominent method for the synthesis of coumarin-3-carboxylic acids is the Knoevenagel condensation of ortho-hydroxyaryl aldehydes with compounds containing an active methylene group, followed by an intramolecular cyclization. researchgate.netmdpi.com

One widely used approach involves the reaction of salicylaldehyde with Meldrum's acid. researchgate.netmdpi.com This reaction can be catalyzed by various substances, including triethylamine, potassium carbonate, and Lewis acids, to afford coumarin-3-carboxylic acid in good yields. researchgate.netmdpi.com The process is believed to occur through a cascade reaction involving the initial Knoevenagel condensation followed by a selective intramolecular cyclization of the phenolic hydroxyl group. researchgate.net

The synthesis of 3-substituted 2H-chromene derivatives can also be achieved through regioselective cyclization by reacting 2-hydroxybenzaldehydes with various activated alkenes under Baylis–Hillman conditions. researchgate.net Furthermore, a proficient method for synthesizing substituted 2H-chromenes involves a Pd-catalyzed C-H activation followed by a 6π-electrocyclization aromatization reaction. nih.gov

An overview of different cyclization strategies for the synthesis of coumarin and chromene derivatives is provided in the table below.

| Reactants | Catalyst/Conditions | Product Type |

| ortho-Hydroxyaryl aldehydes and Meldrum's acid | Triethylamine | Coumarin-3-carboxylic acids |

| Salicylaldehyde and Meldrum's acid | Potassium carbonate | Coumarin-3-carboxylic acid |

| 2-Hydroxybenzaldehydes and activated alkenes | Baylis–Hillman conditions | 3-Substituted chromene derivatives |

| C1-substituted glucal | Pd-catalyst, thermal (6π-electrocyclization) | Substituted 2H-chromenes |

These cyclization methodologies are crucial for accessing the core coumarin structure, which can then be further functionalized to produce a variety of derivatives, including the target compound 2-(2-oxo-2H-chromen-3-yl)benzoic acid. ontosight.ai

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of 2-(2-oxo-2H-chromen-3-yl)benzoic acid is expected to exhibit a complex pattern of signals corresponding to the distinct aromatic protons of the coumarin (B35378) and benzoic acid rings, along with a characteristic signal for the carboxylic acid proton. The coumarin ring system typically displays a singlet for the proton at the C4 position (H-4), significantly downfield due to the influence of the adjacent carbonyl group and the ring oxygen. The four protons on the benzopyran portion of the coumarin would appear as a set of multiplets in the aromatic region. The four protons of the ortho-substituted benzoic acid moiety would also present as a distinct set of multiplets. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum would show 16 distinct resonance signals, corresponding to the 16 carbon atoms in the molecule's asymmetric structure. Key signals would include the two carbonyl carbons: one for the lactone in the coumarin ring (typically around 160 ppm) and one for the carboxylic acid (often above 170 ppm). The remaining signals would correspond to the various sp²-hybridized carbons of the two aromatic rings. The chemical shifts of these carbons are influenced by their position relative to the electron-withdrawing carbonyl groups and the oxygen atom.

For comparison, ¹³C NMR data for benzoic acid shows signals at approximately 172.6, 133.9, 130.3, 129.4, and 128.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-oxo-2H-chromen-3-yl)benzoic acid is expected to show several characteristic absorption bands that confirm its key functional groups. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. Two distinct and strong carbonyl (C=O) stretching bands would be prominent: one for the lactone carbonyl of the coumarin ring, typically appearing around 1720-1740 cm⁻¹, and another for the carboxylic acid carbonyl, usually found between 1680-1710 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic rings would be observed in the 1620-1450 cm⁻¹ region, and C-O stretching vibrations for the lactone and carboxylic acid would appear in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, 2-(2-oxo-2H-chromen-3-yl)benzoic acid (molar mass: 266.25 g/mol ) would be expected to show a molecular ion peak [M]⁺ at m/z 266 under electron ionization (EI) conditions. In electrospray ionization (ESI), the pseudomolecular ions [M+H]⁺ at m/z 267 or [M-H]⁻ at m/z 265 would likely be observed, depending on the mode. The fragmentation pattern would be complex, with characteristic losses. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). The coumarin structure could lead to the loss of carbon monoxide (CO, 28 Da) from the lactone ring.

X-ray Diffraction Analysis for Solid-State Structural Determination

While no specific single-crystal X-ray diffraction data has been published for 2-(2-oxo-2H-chromen-3-yl)benzoic acid, analysis of a closely related compound, 2-oxo-2H-chromen-3-yl benzoate (B1203000) , provides insight into the likely solid-state conformation. In this analog, the dihedral angle between the coumarin ring system and the benzoate group is approximately 83.6°. This significant twist indicates substantial steric hindrance between the two ring systems. In the crystal structure of the analog, molecules are linked by various intermolecular interactions, including C—H···O and π–π stacking, which create a three-dimensional network. It is expected that 2-(2-oxo-2H-chromen-3-yl)benzoic acid would exhibit similar steric hindrance, resulting in a non-planar structure. Furthermore, the presence of the carboxylic acid group would introduce strong hydrogen-bonding interactions, likely forming dimers in the solid state, which would significantly influence the crystal packing.

Table 1: Crystallographic Data for the Analog Compound 2-oxo-2H-chromen-3-yl benzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₀O₄ |

| Molecular Weight | 266.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9243 (6) |

| b (Å) | 7.7262 (8) |

| c (Å) | 11.8168 (6) |

| α (°) | 84.550 (6) |

| β (°) | 81.852 (6) |

| γ (°) | 83.023 (8) |

| Volume (ų) | 619.22 (9) |

Note: This data is for a related ester, not the specified carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 2-(2-oxo-2H-chromen-3-yl)benzoic acid is expected to be dominated by the chromophore of the 3-arylcoumarin system. Coumarin derivatives are known for their strong UV absorption and fluorescence properties. The spectrum would likely exhibit multiple absorption bands corresponding to π→π* transitions within the extended conjugated system formed by the fused aromatic rings. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would be sensitive to the solvent polarity. Research on similar coumarin structures has shown that the spectral behavior can be strongly dependent on the solvent environment.

Based on a comprehensive search of available scientific literature, it has been determined that specific theoretical and computational studies directly corresponding to the compound 2-(2-oxo-2H-chromen-3-yl)benzoic acid are not publicly available. While extensive research, including quantum chemical calculations and crystal structure analysis, exists for numerous related coumarin and benzoic acid derivatives, this specific molecule has not been the subject of published works that would provide the detailed data required to populate the requested article structure.

Research on analogous compounds, such as 2-oxo-2H-chromen-3-yl benzoate and 2-oxo-2H-chromen-3-yl acetate, indicates that methodologies like Density Functional Theory (DFT) are commonly used to investigate the molecular geometry, electronic structure, and stability of this class of molecules. Similarly, Time-Dependent DFT (TDDFT) is employed for studying electronic transitions, and analyses of Frontier Molecular Orbitals (HOMO-LUMO) are used to understand chemical reactivity. Studies of crystal packing in related derivatives reveal the importance of π–π stacking and various hydrogen bonding interactions in forming their supramolecular architectures.

However, without direct studies on 2-(2-oxo-2H-chromen-3-yl)benzoic acid, it is not possible to provide the specific, scientifically accurate research findings, data tables, and detailed analysis requested. Generating such an article would require speculative data, which falls outside the scope of factual reporting. Therefore, the requested article cannot be generated at this time.

Theoretical and Computational Chemistry Studies

Structure-Activity Relationship (SAR) Investigations

SAR studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. For compounds like 2-(2-oxo-2H-chromen-3-yl)benzoic acid, computational methods such as QSAR and molecular docking are invaluable for predicting activity and understanding interactions with biological targets.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For coumarin (B35378) derivatives, 2D-QSAR models often correlate activity with various molecular descriptors calculated from the 2D structure. nih.govglobethesis.com These descriptors can be electronic (e.g., dipole moment), topological, or physicochemical (e.g., number of hydrogen bond donors/acceptors).

A study on coumarin derivatives as anticancer agents found that inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov Another QSAR analysis on different coumarin compounds concluded that properties like molecular molar volume and dipole moment were important factors affecting their activity. globethesis.com While a specific QSAR model for 2-(2-oxo-2H-chromen-3-yl)benzoic acid is not available, these studies indicate which structural features are likely critical for its biological profile.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment (µ) | Relates to polarity and binding interactions |

| Constitutional | Number of Hydrogen Bond Donors (nHD) | Crucial for target binding specificity |

| Topological | Molecular Molar Volume (V) | Relates to steric fit in a binding site |

| Physicochemical | LogP | Describes lipophilicity and membrane permeability |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.gov This simulation provides insights into the binding affinity, key interacting amino acid residues, and the binding mode, which are crucial for understanding the mechanism of action. niscpr.res.innih.gov

Both coumarin and benzoic acid derivatives have been extensively studied using molecular docking against a wide range of biological targets, including enzymes like acetylcholinesterase, butyrylcholinesterase, and various proteases. nih.govnih.gov For instance, docking studies on coumarin-thiourea hybrids identified them as potent inhibitors of cholinesterases, key enzymes in Alzheimer's disease. nih.gov Similarly, benzoic acid derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

These studies demonstrate that the coumarin scaffold can fit into specific binding pockets, while substituents (like the benzoic acid moiety) form critical hydrogen bonds and hydrophobic interactions with the target protein. A docking simulation of 2-(2-oxo-2H-chromen-3-yl)benzoic acid into a relevant protein target would likely show the carboxylic acid group forming key hydrogen bonds, while the fused ring system engages in π-π stacking or hydrophobic interactions within the active site.

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy and Mechanistic Investigations

Derivatives of the coumarin-benzoic acid structure have demonstrated notable efficacy against a variety of microbial pathogens. The inherent biological activity of both coumarin (B35378) and benzoic acid substructures contributes to their potential as antimicrobial agents. ontosight.ai

Antibacterial Activity against Gram-positive and Gram-negative Strains

Studies have consistently shown that derivatives of coumarin-benzoic acid exhibit antibacterial properties, with a notable selectivity towards Gram-positive bacteria over Gram-negative strains. ej-chem.orgmdpi.com This differential activity is often attributed to the structural differences in the cell walls of these bacterial types.

Research on various synthesized derivatives has identified significant activity against several pathogenic strains. For instance, certain coumarin-benzoic acid hybrids have shown promising activity against Staphylococcus aureus and Bacillius subtilis. nih.gov One study highlighted that 5,7-dihydroxy-3-phenylcoumarin, a related derivative, was particularly effective against Staphylococcus aureus and Bacillus cereus with Minimum Inhibitory Concentrations (MICs) of 11 μg/mL. mdpi.com The same compound also showed activity against methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes. mdpi.com

In contrast, the activity against Gram-negative bacteria is often more limited. ej-chem.org However, some derivatives have demonstrated efficacy. For example, specific pyranocoumarins containing benzylidene moieties displayed strong antibacterial activity against Gram-negative bacteria like Escherichia coli. mdpi.com The antibacterial screening of various coumarin derivatives confirmed activity against food-poisoning bacteria such as Bacillus cereus, S. aureus, Micrococcus luteus, Salmonella enteritidis, and Shigella boydii. mdpi.com

| Compound/Derivative Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Coumarin-benzoic acid hybrids | Staphylococcus aureus | Promising activity | nih.gov |

| Coumarin-benzoic acid hybrids | Bacillius subtilis | High selectivity | nih.gov |

| Coumarin-benzoic acid hybrids | Escherichia coli | High selectivity | nih.gov |

| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus | MIC: 11 μg/mL | mdpi.com |

| 5,7-Dihydroxy-3-phenylcoumarin | Bacillus cereus | MIC: 11 μg/mL | mdpi.com |

| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus (MRSA) | MIC: 22 μg/mL | mdpi.com |

| 5,7-Dihydroxy-3-phenylcoumarin | Listeria monocytogenes | MIC: 44 μg/mL | mdpi.com |

Antifungal Activity Profiles

In addition to their antibacterial properties, coumarin-based compounds, including those with benzoic acid moieties, have been investigated for their antifungal potential. nih.govhu.edu.jo Research has shown that these derivatives can inhibit the growth of various fungal pathogens.

For example, a specific derivative, 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1, 3-thiazol-2-yl] aminoethyl] amino] benzoic acid, demonstrated antifungal activity comparable to the standard drug fluconazole. ijpsr.com Other studies have tested coumarin derivatives against fungi such as Aspergillus niger and Candida albicans, revealing good antifungal activities. nih.gov Certain coumarin-based hybrids displayed significant potential against fungal strains like Aspergillus flavus and Fusarium sporum. nih.gov The structural features of these molecules, such as specific substitutions on the coumarin ring, appear to be crucial for their fungitoxic effects. hu.edu.jo

| Compound/Derivative Type | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1, 3-thiazol-2-yl] aminoethyl] amino] benzoic acid | Not specified | Activity comparable to fluconazole | ijpsr.com |

| Coumarin-triazole hybrids | Aspergillus niger | Significant potential | nih.gov |

| Coumarin-triazole hybrids | Aspergillus flavus | Significant potential | nih.gov |

| Coumarin-triazole hybrids | Fusarium sporum | Significant potential | nih.gov |

| Substituted Coumarins | Aspergillus niger | Good activity | nih.gov |

| Substituted Coumarins | Candida albicans | Good activity | nih.gov |

Molecular Insights into Antimicrobial Action and Drug Discovery

To understand the basis of their antimicrobial effects, researchers have employed molecular docking and other computational techniques. These studies aim to elucidate the interaction between coumarin-benzoic acid derivatives and key microbial enzymes or proteins.

Molecular docking studies have suggested that these compounds can bind to the active sites of essential bacterial enzymes. For example, active coumarin derivatives have been docked against Staphylococcus aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, revealing potential binding modes that could explain their inhibitory action. mdpi.com In the context of antifungal activity, a promising mechanism involves the inhibition of fungal-specific enzymes. One such target is CYP51, a crucial enzyme in fungal cell membrane biosynthesis. ej-chem.org A coumarin derivative demonstrated a high binding affinity for CYP51, suggesting it could serve as a foundational structure for designing new antifungal agents. ej-chem.org The general mechanisms for chromene-based compounds are diverse, including the inhibition of cell wall synthesis, interference with DNA replication, and disruption of other critical cellular processes. ajrconline.org

Anticancer and Antiproliferative Investigations

The coumarin nucleus is a well-established pharmacophore in the development of anticancer agents. nih.gov The hybridization of this scaffold with other bioactive moieties, such as benzoic acid, has led to the discovery of derivatives with significant potential in oncology. frontiersin.org

Antitumor/Anticancer Potentials of Chromene-Benzoic Acid Derivatives

Coumarin derivatives exert their anticancer effects through a multitude of mechanisms. frontiersin.org These include inducing programmed cell death (apoptosis), inhibiting the formation of new blood vessels that supply tumors (angiogenesis), and modulating critical cell signaling pathways. researchgate.netnih.gov

The antitumor mechanisms are diverse and can involve:

Induction of Apoptosis: Many coumarins trigger apoptosis in cancer cells by activating caspases and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. researchgate.net

Inhibition of Signaling Pathways: They can suppress critical survival pathways in cancer cells, such as the PI3K/Akt/mTOR pathway, leading to decreased cell viability and growth. researchgate.netnih.govnih.gov

Inhibition of Angiogenesis: Coumarins can slow the development of tumor blood vessels by inhibiting signaling pathways like the vascular endothelial growth factor (VEGF) pathway. researchgate.net

Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes that are overexpressed in tumors, such as carbonic anhydrases and aromatase. frontiersin.orgnih.gov

By modifying the basic coumarin-benzoic acid structure, researchers have synthesized derivatives with enhanced and more selective antitumor activity. frontiersin.org

Antiproliferative Effects on Cellular Models

The efficacy of coumarin-benzoic acid derivatives has been evaluated against a variety of human cancer cell lines in vitro. These studies provide crucial data on the compounds' ability to inhibit the growth and proliferation of cancer cells.

For instance, a study on 3-sulfamoyl coumarins, which are structurally related to the core compound, found that 2-oxo-2H-benzo[h]chromene-3-sulfonamide showed a profound and selective dose-dependent inhibition of A431 human epidermoid carcinoma cell growth with low nanomolar IC50 values. nih.gov This compound was also shown to induce apoptosis by activating caspases 3/7 in cancer cells. nih.gov Other research has demonstrated that coumarin derivatives can significantly inhibit proliferation in HeLa (cervical cancer), A549 (lung cancer), K562 (leukemia), and MCF-7 (breast cancer) cell lines. nih.gov The structure-activity relationship is key, with studies showing that specific substitutions, such as a 6,7-dihydroxy moiety, can be important for antiproliferative activity. nih.gov

| Compound/Derivative Type | Cancer Cell Line | Activity/Effect | Reference |

|---|---|---|---|

| 2-oxo-2H-benzo[h]chromene-3-sulfonamide | A431 (Epidermoid carcinoma) | Selective, dose-dependent inhibition (low nM IC50) | nih.gov |

| 2-oxo-2H-benzo[h]chromene-3-sulfonamide | RT4 (Bladder cancer) | Concentration-dependent antiproliferative action | nih.gov |

| Triphenylethylene-coumarin hybrids | HeLa (Cervical cancer) | Significant proliferation inhibition | nih.gov |

| Triphenylethylene-coumarin hybrids | A549 (Lung cancer) | Significant proliferation inhibition | nih.gov |

| Triphenylethylene-coumarin hybrids | K562 (Leukemia) | Significant proliferation inhibition | nih.gov |

| Triphenylethylene-coumarin hybrids | MCF-7 (Breast cancer) | Significant proliferation inhibition | nih.gov |

| Coumarin derivatives (e.g., Esculetin) | Various (A549, B16, CCRF-HSB-2, etc.) | Antiproliferative activity, cell cycle arrest | nih.gov |

Modulation of Apoptotic Pathways (e.g., Caspase Enzyme Activity)

The Bcl-2 family of proteins are crucial regulators of intrinsic apoptosis, with a balance between anti-apoptotic members (like Mcl-1 and Bfl-1) and pro-apoptotic members. nih.gov Cancer cells often disrupt this balance to favor survival. nih.gov While direct studies on 2-(2-oxo-2H-chromen-3-yl)benzoic acid are limited, related coumarin and benzoic acid derivatives have been investigated for their roles in apoptosis.

For instance, a novel coumarin derivative, 2-oxo-2H-benzo[h]chromene-3-sulfonamide, has been shown to induce apoptosis in a concentration-dependent manner in cancer cells. nih.gov This activity was specifically associated with the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, studies on other structurally distinct compounds have shown that glutathionylation, a modification of proteins, can inhibit caspase-3 activity and its activation, suggesting a complex regulation of these pathways. nih.gov Certain benzoic acid derivatives have also been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, highlighting the therapeutic potential of this chemical class in cancer treatment. nih.gov

Anti-inflammatory Response and Related Biological Pathways

Both coumarin and benzoic acid derivatives are recognized for their anti-inflammatory properties. ontosight.aimdpi.com Research into compounds structurally similar to 2-(2-oxo-2H-chromen-3-yl)benzoic acid has revealed significant anti-inflammatory effects. For example, a series of substituted N-(2-oxo-2H-chromen-3-yl)benzamides, synthesized by condensing 3-aminocoumarin (B156225) with substituted aromatic acid chlorides, demonstrated noteworthy anti-inflammatory and analgesic activities. researchgate.net

The mechanism of action for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes. A newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to inhibit inflammation in a lipopolysaccharide (LPS)-induced rat model. nih.gov In silico studies suggested this compound has a high affinity for the COX-2 receptor, and it is hypothesized to inhibit the NF-κβ signaling pathway, a key regulator of inflammation. nih.gov Similarly, other research has focused on developing novel non-steroidal anti-inflammatory drugs (NSAIDs) from compounds like (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one, with metabolites such as (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid showing anti-inflammatory activity comparable to diclofenac (B195802). mdpi.com

| Compound Class | Specific Compound Example | Observed Activity | Potential Mechanism | Source |

|---|---|---|---|---|

| Substituted (2-oxochromen-3-yl)benzamides | 4-methyl-N-(2-oxo-2H-chromen-3-yl)benzamide | Significant anti-inflammatory activity in carrageenan-induced paw edema model. | Not specified, but comparable to diclofenac sodium. | researchgate.net |

| Salicylic Acid Derivatives | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Reduced inflammatory parameters in LPS-induced rats. | Hypothesized binding to COX-2 and inhibition of NF-κβ signaling. | nih.gov |

| 3-Oxopiperazin-2-ylidenes | (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory activity comparable to diclofenac. | Inhibition of inflammatory mediators. | mdpi.com |

Antioxidant Properties and Free Radical Scavenging Mechanisms

The structural components of 2-(2-oxo-2H-chromen-3-yl)benzoic acid—both the coumarin and benzoic acid moieties—are associated with antioxidant capabilities. ontosight.aimdpi.com Antioxidants can neutralize harmful free radicals through several mechanisms, including hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.org

Theoretical studies on benzoic acid derivatives like gallic acid and vanillic acid have been conducted to investigate their free radical scavenging activity through these mechanisms. preprints.org Experimental studies on various new 2H-chromen-2-one derivatives have established moderate antiradical activity. researchgate.net For instance, certain derivatives showed notable activity against the superoxide (B77818) radical anion (O•–2), while others demonstrated a prolonged antioxidant effect in models of long-lasting lipid peroxidation. researchgate.net The antioxidant activity of newly synthesized coumarins, such as N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, has been evaluated using methods like the DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays, showing improved properties compared to the standard antioxidant ascorbic acid. nih.gov

| Compound Class | Assay/Method | Key Findings | Source |

|---|---|---|---|

| Benzoic Acid Derivatives (e.g., gallic acid, vanillic acid) | Theoretical M06-2X study | Investigated free radical scavenging via HAT, SET-PT, and SPLET mechanisms. | preprints.org |

| 2H-chromen-2-one derivatives | Superoxide radical scavenging, epinephrine (B1671497) oxidation | Moderate antiradical activity; prolonged antioxidant effect in lipid peroxidation models. | researchgate.net |

| Substituted 2-(2-oxo-2H-chromen-4-yloxy)acetamides | DPPH, H₂O₂, Nitric Oxide radical scavenging | Showed improved antioxidant properties compared to ascorbic acid. | nih.gov |

Anticoagulant Activity Studies

Coumarin derivatives are a well-established class of compounds with significant anticoagulant activity. ontosight.aimdpi.com They function as vitamin K antagonists, inhibiting the hepatic synthesis of various blood clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. rdd.edu.iq This blockage prevents the regeneration of the active hydroquinone (B1673460) form of vitamin K, leading to an accumulation of inactive clotting factor precursors. rdd.edu.iq

The anticoagulant effect is often measured by monitoring the prothrombin time (PT). rdd.edu.iqhu.edu.jo Studies on synthetic 4-hydroxycoumarin (B602359) derivatives have demonstrated their potential as antithrombotic agents. For example, 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile showed a higher anticoagulant activity (longer PT) than the commonly used drug warfarin (B611796). hu.edu.jo This highlights the potential of the coumarin scaffold, a core component of 2-(2-oxo-2H-chromen-3-yl)benzoic acid, in the development of new anticoagulant drugs. hu.edu.jo

Antiviral and Anti-HIV Activities

The coumarin and benzoic acid frameworks have been explored for their potential antiviral and anti-HIV activities. ontosight.aimdpi.com Plant-derived coumarins, including simple coumarins and more complex furanocoumarins and pyranocoumarins, can act against HIV through multiple mechanisms. mdpi.com These include the inhibition of key viral enzymes like reverse transcriptase (RT) and integrase, as well as the inhibition of cellular factors that regulate the replication of HIV-1. mdpi.com For instance, the dimeric coumarin bichromonol, isolated from Hypericum roeperianum, exhibits significant activity against HIV-1 wild-type and its mutant strains. unica.it

Separately, certain benzoic acid derivatives have been shown to possess anti-influenza virus activity. nih.govnih.gov One such derivative, NC-5, was found to inhibit influenza A viruses, including oseltamivir-resistant strains, in a dose-dependent manner. nih.gov The mechanism of action for NC-5 involves the inhibition of neuraminidase activity, which is crucial for the release of new virus particles from host cells. nih.gov A novel tetrahydroindazolylbenzamide derivative was also identified as a late reverse transcription inhibitor of HIV. nih.gov

Enzyme Inhibition Studies

Derivatives of coumarin are actively being investigated for their ability to inhibit cholinesterases (ChE) and monoamine oxidases (MAO), enzymes that are significant targets in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.com

New acetohydrazide derivatives of 2-oxo-chromene have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, with some compounds showing promising inhibitory impact. nih.gov The coumarin nucleus is considered a preferred scaffold because it can bind to the peripheral anionic sites of cholinesterase. nih.gov

Similarly, the coumarin scaffold has been identified as ideal for developing MAO inhibitors. scienceopen.comresearchgate.net A series of coumarin-3-carboxylic acids proved to be reversible and selective inhibitors of the MAO-B isoform. nih.gov Structure-activity relationship studies indicate that substitutions on the coumarin ring can uniquely affect MAO inhibition and selectivity. scienceopen.com This area of research is crucial for creating new therapeutic agents for depression and neurodegenerative diseases. scienceopen.comresearchgate.net

Kinase Inhibition

There is currently a lack of specific research data on the kinase inhibition properties of 2-(2-oxo-2H-chromen-3-yl)benzoic acid. Kinase inhibitors are a crucial component of targeted cancer therapy, designed to block signaling pathways that drive tumor progression. nih.gov The development of these inhibitors focuses on creating novel drug scaffolds with high target selectivity and potency. nih.gov Strategies to overcome resistance include the development of dual-target inhibitors and allosteric modulators. nih.gov While various heterocyclic scaffolds are being investigated as kinase inhibitors for diseases like neuroblastoma, specific studies involving the 3-phenylcoumarin (B1362560) benzoic acid structure are not prominent in the current literature. mdpi.com

Carbonic Anhydrase and Microtubule Polymerization Inhibition

Carbonic Anhydrase Inhibition

Specific inhibitory studies on 2-(2-oxo-2H-chromen-3-yl)benzoic acid against carbonic anhydrase (CA) isoforms have not been extensively reported. However, the broader class of coumarin derivatives has been identified as a novel group of CA inhibitors. unifi.it Their mechanism is distinct from classical sulfonamide inhibitors; coumarins act as prodrugs that are hydrolyzed by the esterase activity within the CA active site. unifi.it This reaction yields 2-hydroxycinnamic acid derivatives, which then act as the inhibitory species. unifi.it

The inhibition mechanism involves the binding of the hydrolysis product within the enzyme's active site. unifi.it Studies on various substituted coumarins have shown that they can achieve low nanomolar inhibition and exhibit selectivity for different CA isoforms. unifi.it For instance, novel sulphonamide-substituted coumarylthiazole derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II (hCA I and hCA II). researchgate.net

Table 1: Carbonic Anhydrase Inhibition by a Related Coumarin Derivative

| Compound | Target Isoform | Inhibition (IC₅₀ µM) |

|---|---|---|

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide | hCA I | 5.63 |

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide | hCA II | 8.48 |

Data pertains to a related sulphonamide-substituted coumarylthiazole derivative, not 2-(2-oxo-2H-chromen-3-yl)benzoic acid. researchgate.net

Microtubule Polymerization Inhibition

Structurally related 4-phenylcoumarin (B95950) derivatives have been investigated as tubulin polymerization inhibitors. Certain thiazolidinone derivatives of 4-phenylcoumarin were identified as potent suppressors of tubulin polymerization, with activity comparable to the reference drug colchicine (B1669291). nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase, a characteristic of microtubule destabilizing agents. nih.gov Molecular modeling suggested that these derivatives likely bind to the colchicine binding site on tubulin. nih.gov

Table 2: Tubulin Polymerization Inhibition by Related 4-Phenylcoumarin Derivatives

| Compound | Inhibition (IC₅₀ µM) |

|---|---|

| Thiazolidinone derivative 3a | 9.37 |

| Thiazolidinone derivative 3b | 2.89 |

| Thiazolidinone derivative 3f | 6.13 |

| Colchicine (Reference) | 6.93 |

Data pertains to 4-phenylcoumarin derivatives, which differ in the position of the phenyl ring from the title compound. nih.gov

Other Biological Activities and Pharmacological Relevance

Neuroprotective Effects

While direct neuroprotective studies of 2-(2-oxo-2H-chromen-3-yl)benzoic acid are limited, the 3-phenylcoumarin scaffold is recognized for its potential in developing agents against neurodegenerative diseases. nih.govrjpbr.com Neurodegeneration involves complex pathways, including oxidative stress, protein aggregation, and neurotransmitter breakdown. rjpbr.com

Derivatives of 3-phenylcoumarin have been explored for their activity against enzymes implicated in Alzheimer's and Parkinson's diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govmdpi.com For example, certain polyhydroxy 3-phenylcoumarins show inhibitory activity against both AChE and MAO-B. nih.gov Other coumarin derivatives have been shown to exert neuroprotective effects by activating signaling pathways like the TRKB-CREB-BDNF pathway and reducing caspase activity, which are crucial for neuronal survival. mdpi.comscienceopen.com Furthermore, coumarin-3-carboxylic acid derivatives have been identified as modulators of N-methyl-D-aspartate (NMDA) receptors, which could be relevant for treating conditions like epilepsy and neuropathic pain. nih.gov

Table 3: Neuroprotective-Related Enzyme Inhibition by 3-Phenylcoumarin Derivatives

| Compound | Target | Inhibition (IC₅₀ µM) |

|---|---|---|

| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | AChE | 3 |

| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | MAO-B | 27 |

| 7-aminoalkoxy-3-phenylcoumarin derivative 7 | AChE | 0.27 |

Data pertains to various 3-phenylcoumarin derivatives, not the title compound. nih.gov

Antidiabetic Activity

Specific antidiabetic evaluations of 2-(2-oxo-2H-chromen-3-yl)benzoic acid are not widely published. However, the 3-arylcoumarin class of compounds has been investigated for its potential in managing diabetes. researchgate.netfigshare.com Research has shown that these derivatives can exhibit significant inhibitory activity against α-glucosidase and the formation of advanced glycation end-products (AGEs), both of which are important targets in diabetes treatment. researchgate.netnih.gov

In studies on streptozotocin (B1681764) (STZ)-induced diabetic mice, certain substituted 3-arylcoumarin derivatives were found to be as effective as the standard drug glibenclamide in controlling blood glucose levels. researchgate.net The structure-activity relationship studies indicated that the presence and position of hydroxyl groups on the coumarin and phenyl rings play a crucial role in their α-glucosidase inhibitory activity. nih.gov Specifically, a hydroxyl group at position 7 of the coumarin ring and position 4' of the phenyl ring were found to be beneficial for this activity. nih.gov

Anticonvulsant Properties

There is no specific information on the anticonvulsant properties of 2-(2-oxo-2H-chromen-3-yl)benzoic acid. However, the coumarin nucleus is a versatile scaffold used in the design of compounds with potential activity on the central nervous system. researchgate.netmdpi.com Studies on various coumarin derivatives have shown promising anticonvulsant effects in animal models like the maximal electroshock (MES) test. researchgate.net

The mechanism of action for some of these compounds is linked to the modulation of NMDA receptors. nih.govnih.gov For example, a series of coumarin-3-carboxylic acid derivatives were found to act as negative allosteric modulators of NMDA receptors. Enhancing the inhibitory activity was achieved by substituting the coumarin ring at the 6 and 8 positions with bromine or iodine. nih.gov Such findings suggest that the coumarin-3-carboxylic acid framework is a viable starting point for developing NMDAR inhibitors for neurological disorders, including epilepsy. nih.gov

Antidepressant Effects

While 2-(2-oxo-2H-chromen-3-yl)benzoic acid has not been specifically evaluated for antidepressant effects, the 3-phenylcoumarin scaffold is a promising lead structure for novel antidepressant agents. nih.govsunyempire.eduresearchgate.net Several studies have focused on synthesizing and evaluating 3-phenylcoumarin derivatives for their activity in animal models of depression, such as the tail suspension test (TST) and forced swimming test (FST). sunyempire.eduresearchgate.net

In these studies, certain amine-substituted 3-phenylcoumarin derivatives demonstrated significant antidepressant-like activity, in some cases exceeding the efficacy of reference drugs like fluoxetine (B1211875) at much lower doses. researchgate.net These potent compounds typically did not exhibit neurotoxicity, indicating a favorable preliminary profile. sunyempire.edu The antidepressant potential of the coumarin scaffold is also supported by research on other derivatives, such as those derived from 3-acetylcoumarin, which have shown good activity compared to reference drugs. mdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 2-(2-oxo-2H-chromen-3-yl)benzoic acid |

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide |

| Colchicine |

| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin |

| 7-aminoalkoxy-3-phenylcoumarin |

| Glibenclamide |

| Fluoxetine |

| 3-acetylcoumarin |

| Bromine |

Immunomodulatory Effects

Research into the immunomodulatory effects of 2-(2-oxo-2H-chromen-3-yl)benzoic acid is an emerging area of study. While direct studies on this specific compound are limited, the broader class of coumarin derivatives has been noted for its influence on the immune system. The anti-inflammatory properties of coumarin and its derivatives are well-documented and are often linked to their immunomodulatory capabilities. These compounds have been observed to modulate the activity of various immune cells and the production of cytokines. nih.gov For instance, certain coumarin compounds have demonstrated the ability to suppress the proliferation of T-cells and B-cells, key components of the adaptive immune response. nih.gov

Furthermore, the regulation of inflammatory mediators is a key aspect of immunomodulation. Derivatives of 2-(2-oxo-2H-chromen-3-yl)benzoic acid have shown potential in inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov This activity is often attributed to the inhibition of signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inflammation and immune responses. The structural features of the coumarin and benzoic acid moieties are believed to contribute to these effects.

Table 1: Observed Immunomodulatory-Related Activities of Coumarin Derivatives

| Biological Target/Activity | Observed Effect |

|---|---|

| T-cell and B-cell proliferation | Inhibition |